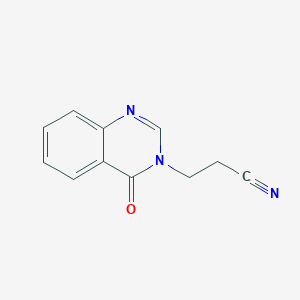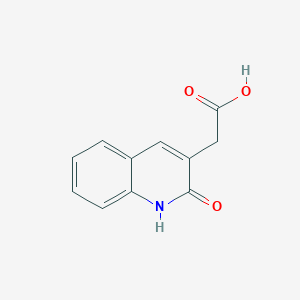![molecular formula C12H14O6 B3023568 3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid CAS No. 61479-41-2](/img/structure/B3023568.png)
3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid
描述
3,3’-[1,3-Phenylenebis(oxy)]dipropanoic acid is an organic compound with the molecular formula C12H14O6 It is characterized by the presence of two propanoic acid groups connected via a 1,3-phenylenebis(oxy) linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-[1,3-Phenylenebis(oxy)]dipropanoic acid typically involves the reaction of 1,3-dihydroxybenzene with 3-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 1,3-dihydroxybenzene attack the bromine atoms of 3-bromopropanoic acid, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Types of Reactions:
Oxidation: 3,3’-[1,3-Phenylenebis(oxy)]dipropanoic acid can undergo oxidation reactions, where the propanoic acid groups are converted to carboxyl groups.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
3,3’-[1,3-Phenylenebis(oxy)]dipropanoic acid has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and other polymeric materials.
Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine: Research is ongoing to explore its potential as a building block for drug delivery systems and other biomedical applications.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
作用机制
The mechanism of action of 3,3’-[1,3-Phenylenebis(oxy)]dipropanoic acid involves its interaction with various molecular targets and pathways. In polymer chemistry, it acts as a cross-linking agent, forming covalent bonds between polymer chains, which enhances the material’s properties. In biological systems, its mechanism may involve binding to specific receptors or enzymes, influencing cellular processes.
相似化合物的比较
- Dimethyl 3,3’-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate
- Terephthalic acid
Comparison:
- Dimethyl 3,3’-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate: This compound is similar in structure but contains an ethane-1,2-diylbis(oxy) linkage instead of a 1,3-phenylenebis(oxy) linkage. It is used in the synthesis of bio-based copolyesters .
- Terephthalic acid: While structurally different, terephthalic acid is another important compound in polymer chemistry, used primarily in the production of polyethylene terephthalate (PET). It lacks the ether linkage present in 3,3’-[1,3-Phenylenebis(oxy)]dipropanoic acid .
3,3’-[1,3-Phenylenebis(oxy)]dipropanoic acid stands out due to its unique structure, which imparts specific properties to the materials synthesized from it, such as improved thermal stability and mechanical strength.
属性
IUPAC Name |
3-[3-(2-carboxyethoxy)phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c13-11(14)4-6-17-9-2-1-3-10(8-9)18-7-5-12(15)16/h1-3,8H,4-7H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDYGJKGXBHJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC(=O)O)OCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80320591 | |
| Record name | 3,3'-[1,3-phenylenebis(oxy)]dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80320591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61479-41-2 | |
| Record name | NSC361679 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-[1,3-phenylenebis(oxy)]dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80320591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


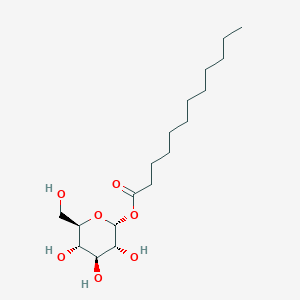
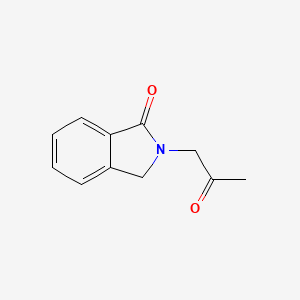
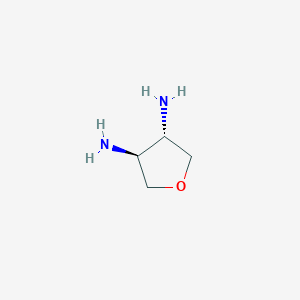
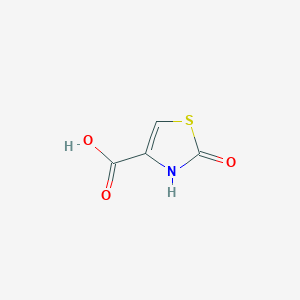
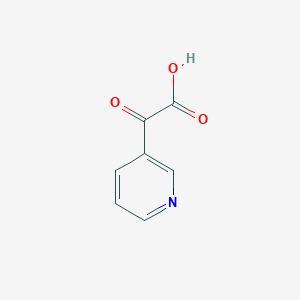
![7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B3023496.png)
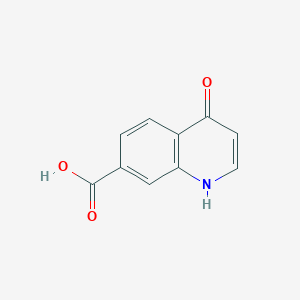

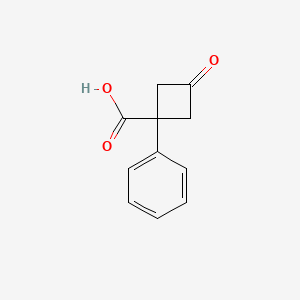
![1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B3023500.png)
![5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B3023502.png)
